4-bromo-9H-carbazole

Vue d'ensemble

Description

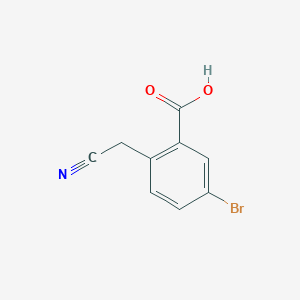

4-Bromo-9H-carbazole is a bromide-substituted derivative of carbazole . It is a useful research chemical and a photoelectric material intermediate, often used in the synthesis of OLED materials .

Synthesis Analysis

The synthesis of 4-Bromo-9H-carbazole involves several steps . Under nitrogen protection, m-dibromobenzene, o-bromoaniline, palladium (II) acetate, 2-dicyclohexylphosphine-2,4,6-triisopropylbiphenyl, and sodium tert-butoxide are added into a reaction flask . The mixture is then heated to 130°C and stirred for 24 hours . After the reaction, vacuum distillation is used to recover unreacted m-dibromobenzene . The residue is extracted with water and ethyl acetate, and the organic layer is desolvated to obtain the crude product . This crude product is then crystallized in ethanol to obtain 4-Bromo-9H-carbazole .

Molecular Structure Analysis

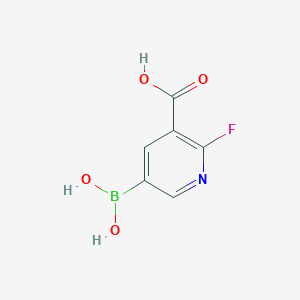

The carbazole ring system of 4-Bromo-9H-carbazole is essentially planar . It contains a total of 24 bonds, including 16 non-H bonds, 15 multiple bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, and 1 Pyrrole .

Chemical Reactions Analysis

Carbazole and its derivatives, including 4-Bromo-9H-carbazole, are known for their high hole transporting capabilities and strong fluorescence . They can be easily functionalized at the N-position and then covalently linked with other monomers . Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .

Physical And Chemical Properties Analysis

4-Bromo-9H-carbazole is a solid at room temperature . It has a molecular weight of 246.11 . The carbazole ring system is essentially planar, with an r.m.s. deviation of 0.024A for the non-H atoms .

Applications De Recherche Scientifique

Optoelectronic Devices

4-bromo-9H-carbazole: is a significant compound in the development of optoelectronic devices due to its excellent electrochemical properties and morphological stability . Its derivatives are used in nanodevices , rechargeable batteries , and electrochemical transistors . The ability to electropolymerize carbazole moieties into polymers with low bandgap energies makes them suitable for creating materials with extended conjugation lengths, which are essential for optoelectronic applications .

Photovoltaics

In the field of photovoltaics , 4-bromo-9H-carbazole derivatives serve as components for solar cells. Their good environmental stability and photoconductivity make them advantageous for use in solar energy conversion. These derivatives can be synthesized and functionalized to improve the efficiency of solar cells by enhancing light absorption and charge transport .

Biosensors

Carbazole derivatives, including 4-bromo-9H-carbazole , are utilized in the creation of biosensors . Their strong fluorescence and high hole transporting capabilities allow for the development of sensitive and selective sensors that can detect biological molecules or chemical substances with high precision .

Corrosion Inhibition

The chemical stability of 4-bromo-9H-carbazole makes it a suitable candidate for corrosion inhibition applications. It can be incorporated into coatings or materials to protect metals and alloys from corrosion, thereby extending their lifespan and maintaining their structural integrity .

Electroluminescent Materials

4-bromo-9H-carbazole: is a key intermediate in synthesizing electroluminescent materials . These materials are crucial for the development of light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs) . The carbazole core provides a material with a lower bandgap and strong fluorescence, which is beneficial for creating bright and efficient lighting solutions .

Pharmaceutical Applications

While not directly mentioned in the search results, the structural similarity of 4-bromo-9H-carbazole to other carbazole derivatives suggests its potential in pharmaceutical applications. Carbazole compounds have been explored for their therapeutic properties, including antitumor , antimicrobial , and anti-inflammatory activities. The bromine atom in 4-bromo-9H-carbazole could be leveraged for further functionalization, leading to the development of new drugs with enhanced efficacy .

Mécanisme D'action

Target of Action

Carbazole-based compounds are known for their photochemical and thermal stability and good hole-transport ability . They are used in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

Mode of Action

The mode of action of 4-bromo-9H-carbazole is primarily through its interaction with these targets. The carbazole ring system is essentially planar , which allows it to interact effectively with its targets

Biochemical Pathways

Carbazole-based compounds are known to be involved in a variety of applications, suggesting that they may interact with multiple biochemical pathways

Pharmacokinetics

It is known to have high gastrointestinal absorption and is a substrate for p-glycoprotein, which can affect its bioavailability . It is also known to inhibit CYP1A2 and CYP2C19 enzymes .

Result of Action

Carbazole-based compounds are known for their photochemical and thermal stability and good hole-transport ability , suggesting that they may have a variety of effects at the molecular and cellular level.

Action Environment

The action of 4-bromo-9H-carbazole can be influenced by various environmental factors. For instance, its photophysical properties are known to be affected by the electronic environment of the carborane cage . Furthermore, its quantum yields and radiative decay constants in the film state were found to be gradually enhanced with the increasing electron-donating ability of the substituent on the 9-phenyl group .

Safety and Hazards

4-Bromo-9H-carbazole is classified as a warning under the GHS07 pictogram . It causes skin irritation (H315) and serious eye irritation (H319) . Therefore, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured .

Orientations Futures

Carbazole-based compounds, including 4-Bromo-9H-carbazole, are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors . Therefore, they offer a promising avenue for investigating various fields, including organic electronics, optoelectronics, and medicinal chemistry.

Propriétés

IUPAC Name |

4-bromo-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJHFGQCHKNNJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-9H-carbazole | |

CAS RN |

3652-89-9 | |

| Record name | 4-Bromocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527648.png)

![1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole](/img/structure/B1527650.png)

![Furo[3,2-c]pyridin-2-ylmethanol](/img/structure/B1527659.png)

![tert-Butyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1527664.png)